3-Amino-2-(cyclopentylmethyl)propan-1-ol
Overview
Description
“3-Amino-2-(cyclopentylmethyl)propan-1-ol” is a chemical compound with the CAS Number: 1248717-01-2 . It has a molecular weight of 157.26 and its IUPAC name is 3-amino-2-(cyclopentylmethyl)-1-propanol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H19NO/c10-6-9(7-11)5-8-3-1-2-4-8/h8-9,11H,1-7,10H2 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 157.26 .Scientific Research Applications
Synthesis and Material Science
3-Amino-2-(cyclopentylmethyl)propan-1-ol and its derivatives have been utilized in the synthesis of tertiary amines, which demonstrate significant inhibitory performance on carbon steel corrosion. These compounds, by retarding the anodic dissolution of iron, serve as anodic inhibitors, indicating their potential application in corrosion protection and material science (Gao, Liang, & Wang, 2007).
Medicinal Chemistry and Pharmacology
The compound's structure has been pivotal in the synthesis of cardioselective beta-adrenoceptor blocking agents. This area of research has potential implications in developing treatments for cardiovascular diseases by modulating the sympathetic nervous system's activity without significant side effects (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).
Drug Discovery and Development
Poly(ether imine) dendrimers based on 3-amino-propan-1-ol have shown to be non-toxic and are of interest for biological studies, including drug delivery systems. This indicates a potential application in creating more effective and safer drug delivery mechanisms, highlighting the role of these compounds in advancing pharmaceutical research (Krishna, Jain, Tatu, & Jayaraman, 2005).
Environmental Science
The compound's derivatives have been assessed for their toxicity and cytotoxicity in various biological models, including their use as fluorescent markers for biodiesel quality monitoring. This research underscores the importance of these compounds in developing environmentally friendly markers that could enhance biodiesel's quality control without posing significant risks to the environment or living organisms (Pelizaro et al., 2019).
Safety and Hazards
The compound has been classified with the signal word “Danger” and has hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), not getting it in eyes, on skin, or on clothing (P262), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
2-(aminomethyl)-3-cyclopentylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c10-6-9(7-11)5-8-3-1-2-4-8/h8-9,11H,1-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNDMJNNNYAABM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(CN)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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